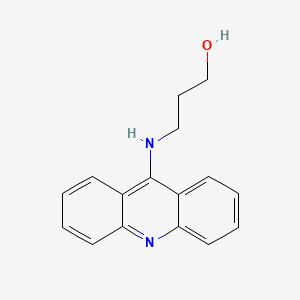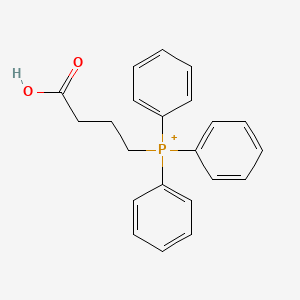
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide is a quaternary ammonium compound with a unique structure that includes a phenylmethyl group attached to a dihydroisoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves the quaternization of 3,4-dihydroisoquinoline with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
Starting Materials: 3,4-dihydroisoquinoline and benzyl bromide.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Procedure: The 3,4-dihydroisoquinoline is dissolved in the solvent, and benzyl bromide is added dropwise. The mixture is then heated under reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the product is precipitated by adding a non-solvent such as diethyl ether. The precipitate is then filtered and washed to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium chloride, or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium chloride, acetate, etc.
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated isoquinoline derivatives.
Applications De Recherche Scientifique
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with cellular components. The compound can interact with cell membranes, leading to increased permeability and disruption of cellular processes. It may also inhibit specific enzymes or receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylisoquinolinium Bromide: Similar structure but lacks the dihydroisoquinoline ring.
Phenylmethylisoquinolinium Chloride: Similar structure but with a chloride ion instead of bromide.
Tetrahydroisoquinolinium Compounds: Fully saturated isoquinoline ring.
Uniqueness
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to its specific structure, which combines the properties of both the phenylmethyl and dihydroisoquinoline moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
84500-82-3 |
|---|---|
Formule moléculaire |
C16H16BrN |
Poids moléculaire |
302.21 g/mol |
Nom IUPAC |
2-benzyl-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C16H16N.BrH/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;/h1-9,13H,10-12H2;1H/q+1;/p-1 |
Clé InChI |
IFFBBCRSFUXBSQ-UHFFFAOYSA-M |
SMILES canonique |
C1C[N+](=CC2=CC=CC=C21)CC3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)
![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)
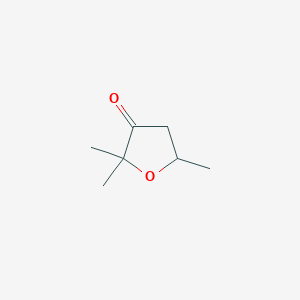
![Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-](/img/structure/B14145376.png)
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)
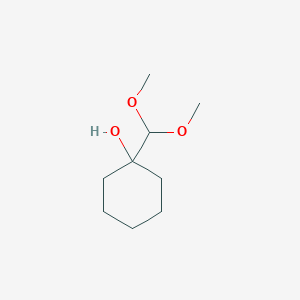

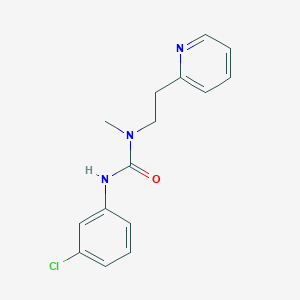

![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)

![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
